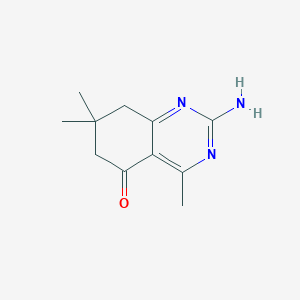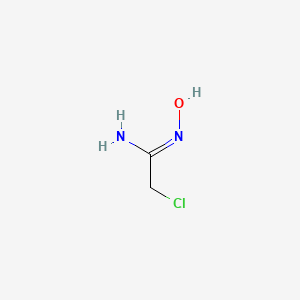
2-amino-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound, which is found to be a common intermediate in many organic syntheses. It is a versatile synthetic building block and is used in a variety of applications, ranging from pharmaceuticals and agrochemicals to materials science. The compound has been studied extensively due to its potential applications in the medical field and its ability to form stable and selective complexes with metals.
科学的研究の応用
Synthesis and Catalysis
2,3-Dihydroquinazolin-4(1H)-one derivatives, which are structurally related to the compound , have been synthesized using silica-bonded N-propylsulfamic acid (SBNPSA) as a recyclable catalyst. This method demonstrates the utility of these compounds in the field of organic synthesis and catalysis (Niknam, Jafarpour, & Niknam, 2011).
Anticancer Activity
Compounds structurally similar to 2-amino-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one have been investigated for their anticancer properties. For instance, certain 4-aminoquinazoline derivatives have demonstrated potent inhibitory effects on tumor cells in vitro (Liu et al., 2007). Additionally, novel 4-tetrazolyl-3,4-dihydroquinazoline derivatives have shown effectiveness in inhibiting breast cancer cells (Xiong et al., 2022).
Antimicrobial Activity
Certain 3,4-dihydroquinazolin-2(1H)-one derivatives have exhibited good antibacterial activity against both Gram-positive and Gram-negative bacteria. This highlights the potential of these compounds in the development of new antimicrobial agents (Ramana et al., 2016).
Antihypertensive Agents
Some 2-amino and 4-aminoquinazoline derivatives have shown potential as antihypertensive agents. These compounds possess a nitrogen-containing benzo-fused heterocyclic ring, which is indicative of their therapeutic potential in cardiovascular medicine (Coclanis, 1989).
Inhibition of Dihydrofolate Reductase
Nonclassical 2,4-diaminotetrahydroquinazolines, closely related to the compound , have been evaluated as inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii. They also exhibited antitumor properties, indicating their potential use in cancer therapy (Gangjee et al., 1995).
特性
IUPAC Name |
2-amino-4,7,7-trimethyl-6,8-dihydroquinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-6-9-7(14-10(12)13-6)4-11(2,3)5-8(9)15/h4-5H2,1-3H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNFBQXZBNJPPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N)CC(CC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2859665.png)
![2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole](/img/structure/B2859667.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2859670.png)
![N-[(furan-2-yl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine](/img/structure/B2859671.png)

![N-[(2,3-dihydro-1H-indol-2-yl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B2859673.png)
![2,5-Diethyl-3,6-dihydroxy-[1,4]benzoquinone](/img/structure/B2859674.png)
![2-({[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2859676.png)
![8-((3,4-Difluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2859677.png)

![1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B2859679.png)
![3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2859681.png)
![1-(4-Bromophenyl)-2-((4-chlorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2859683.png)
![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2859686.png)